

# CYC065 (Fadraciclib): A Technical Guide to its Targets and Downstream Signaling Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *TCL065*

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## Abstract

CYC065, also known as fadraciclib, is a second-generation, orally bioavailable, small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). [1][2][3][4] Its dual inhibitory action disrupts key cellular processes frequently dysregulated in cancer, such as cell cycle progression and transcriptional regulation, leading to anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth overview of the molecular targets of CYC065, its downstream signaling pathways, and a summary of its activity in preclinical models.

## Core Molecular Targets: CDK2 and CDK9

CYC065 is a potent, ATP-competitive inhibitor of CDK2 and CDK9. [2][3] The inhibition of these two kinases forms the basis of its anti-cancer activity.

- **CDK2:** In complex with Cyclin E, CDK2 is a critical regulator of the G1 to S phase transition in the cell cycle. Hyperactivation of the CDK2/Cyclin E complex, often due to Cyclin E (CCNE1) amplification, leads to uncontrolled cell proliferation. CYC065-mediated inhibition of CDK2 induces cell cycle arrest at the G1/S checkpoint. [1]
- **CDK9:** As a component of the positive Transcription Elongation Factor b (p-TEFb), CDK9 plays a crucial role in transcriptional regulation. It phosphorylates the C-terminal domain of

RNA Polymerase II (RNA Pol II), a key step for the elongation of transcription. By inhibiting CDK9, CYC065 prevents the phosphorylation of RNA Pol II, leading to a global suppression of transcription of short-lived mRNAs, including those encoding key pro-survival and oncogenic proteins.[\[5\]](#)[\[6\]](#)

## Quantitative Data: Potency and Efficacy

The following tables summarize the in vitro potency of fadraciclib against its primary targets and its efficacy in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of Fadraciclib

Target	IC50 (nM)
CDK2	5
CDK9	26

Data sourced from MedChemExpress and Selleck Chemicals.[\[2\]](#)[\[3\]](#)

Table 2: In Vitro Efficacy of Fadraciclib in Cancer Cell Lines

Cell Line Type	Specific Cell Lines	IC50 Range (nM)	Key Molecular Features
Uterine Serous Carcinoma (USC)	CCNE1-overexpressing	124.1 ± 57.8	High CCNE1 mRNA and protein
Uterine Serous Carcinoma (USC)	Low CCNE1-expressing	415 ± 117.5	Low CCNE1 expression
Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs)	18 CRC PDOs	2.65 ± 3.92 μM	-

Data for USC cell lines sourced from MedChemExpress.[\[2\]](#) Data for CRC PDOs sourced from an ASCO publication.[\[7\]](#)

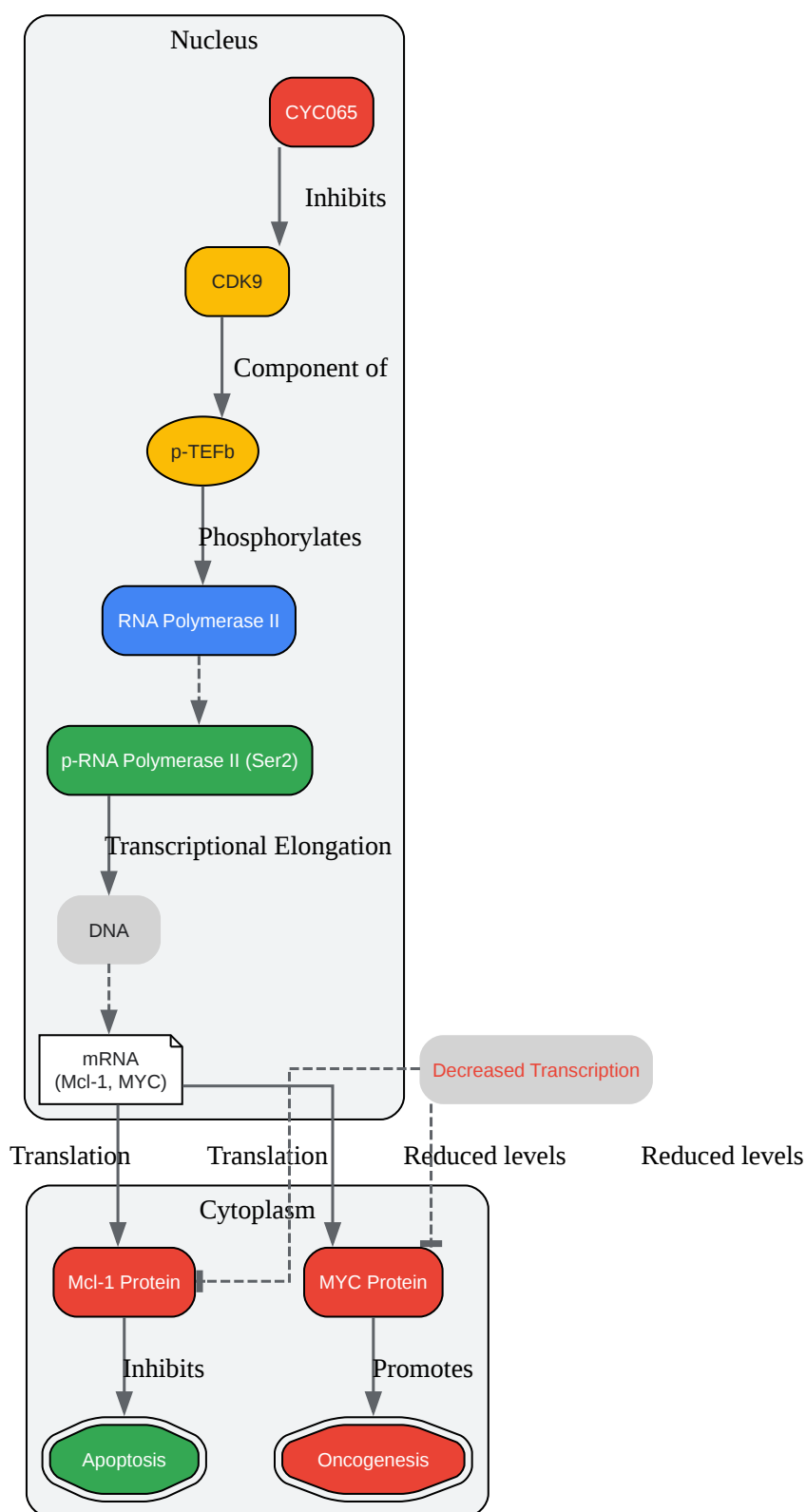
## Downstream Signaling Pathways

The dual inhibition of CDK2 and CDK9 by CYC065 triggers a cascade of downstream events that ultimately lead to cancer cell death.

## Inhibition of Transcriptional Elongation

The primary mechanism of action following CDK9 inhibition is the suppression of transcriptional elongation. This leads to the downregulation of key anti-apoptotic and oncogenic proteins with short half-lives.

- **Downregulation of Mcl-1:** Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the BCL-2 family. Its short mRNA and protein half-life makes it highly susceptible to transcriptional inhibition. CYC065 treatment leads to a rapid decrease in Mcl-1 levels, tipping the balance towards apoptosis.[\[5\]](#)[\[6\]](#)
- **Downregulation of MYC:** The MYC oncoprotein is another critical target with a short half-life. Inhibition of CDK9-mediated transcription leads to a reduction in MYC protein levels, thereby inhibiting its oncogenic functions.[\[5\]](#)



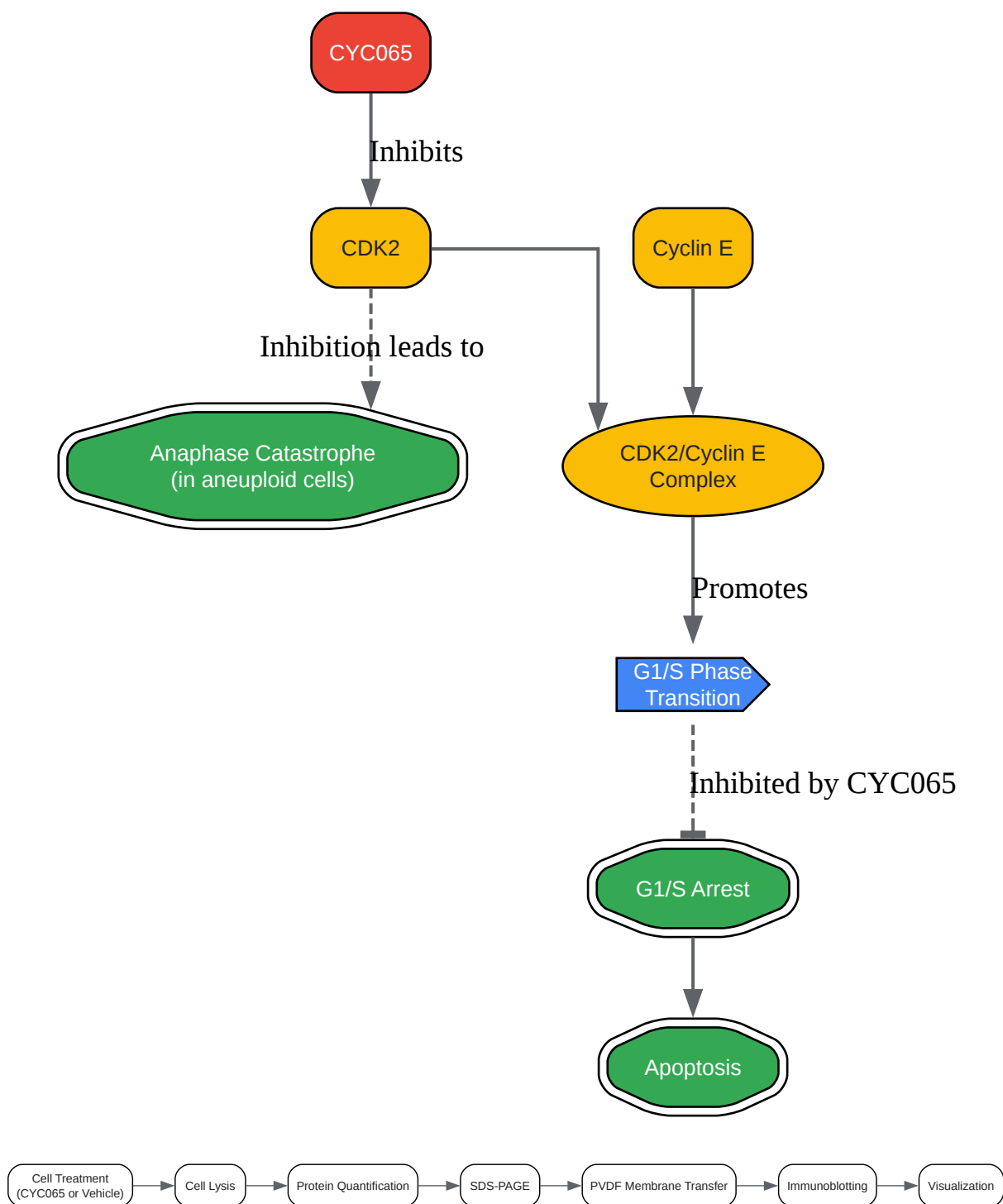
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Caption: CYC065-mediated inhibition of CDK9 and transcriptional elongation.

## Induction of Cell Cycle Arrest and Apoptosis

Inhibition of CDK2 by CYC065 primarily impacts cell cycle progression, while the combined effect on both CDK2 and CDK9 robustly induces apoptosis.

- **G1/S Phase Arrest:** By inhibiting the CDK2/Cyclin E complex, CYC065 prevents the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors, leading to arrest at the G1/S checkpoint.[\[1\]](#)[\[6\]](#)
- **Anaphase Catastrophe:** In aneuploid cancer cells with excessive centrosomes, CDK2 inhibition can lead to multipolar cell division and a form of mitotic cell death known as anaphase catastrophe.[\[8\]](#)
- **Induction of Apoptosis:** The downregulation of Mcl-1, coupled with cell cycle arrest, creates a cellular environment that strongly favors apoptosis. The induction of apoptosis is a key mechanism of the anti-tumor activity of CYC065.[\[1\]](#)[\[5\]](#)



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- To cite this document: BenchChem. [CYC065 (Fadraciclilb): A Technical Guide to its Targets and Downstream Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574044#cyc065-targets-and-downstream-signaling-pathways]

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